molecular formula C18H21FN2O2S B14920312 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine

Cat. No.: B14920312
M. Wt: 348.4 g/mol
InChI Key: QNANPHFOBIRKBF-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine is a synthetic, small-molecule compound built on a piperazine core, a nitrogen-containing heterocycle frequently employed in medicinal chemistry and drug discovery . This compound features a (4-fluorophenyl)sulfonyl group and a (4-methylbenzyl) substituent, which are common in the design of bioactive molecules. Piperazine derivatives are valued for their ability to improve the physicochemical properties of lead compounds and serve as scaffolds for arranging pharmacophoric groups in three-dimensional space during interactions with biological targets . While the specific biological activity and mechanism of action for this particular compound have not been established via search, piperazine-based structures are prevalent in FDA-approved pharmaceuticals and are actively investigated across numerous therapeutic areas. Similarly, sulfonamide-functionalized isatin derivatives incorporating piperazine rings have been studied for their potential as protease inhibitors, indicating the research relevance of this structural motif . This product is intended for research purposes, such as in vitro screening, hit-to-lead optimization campaigns, and as a building block for synthesizing more complex chemical entities. It is provided as a solid and should be stored in a cool, dry place. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H21FN2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C18H21FN2O2S/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)24(22,23)18-8-6-17(19)7-9-18/h2-9H,10-14H2,1H3

InChI Key

QNANPHFOBIRKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylbenzylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine is not fully understood. it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha-2 adrenergic receptor. These interactions lead to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, contributing to its anxiolytic, antidepressant, and antipsychotic properties.

Comparison with Similar Compounds

Sulfonyl Group Variations

  • 4-Fluorophenyl sulfonyl (target compound): Enhances metabolic stability and electron-withdrawing properties compared to non-fluorinated analogs (e.g., tolyl sulfonyl in ) .

Stereochemical Considerations

Enantiopure analogs (e.g., –18) demonstrate the critical role of stereochemistry in biological activity. The target compound’s lack of chiral centers may simplify synthesis but limit selectivity compared to enantiomerically resolved derivatives .

Biological Activity

1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives. Its unique molecular structure, characterized by a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a 4-(4-methylbenzyl) moiety, suggests significant potential for therapeutic applications, particularly in treating psychiatric and neurological disorders such as depression, anxiety, and schizophrenia. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H21FN2O2S
  • Molecular Weight : 348.4 g/mol

The structural uniqueness of this compound enhances its interaction with various neurotransmitter systems, making it a candidate for further pharmacological exploration.

This compound is believed to influence neurotransmitter levels by interacting with specific receptors in the brain. The following mechanisms have been proposed based on current research:

  • Receptor Binding : The compound may act as an agonist or antagonist at serotonin and dopamine receptors, which are crucial in mood regulation and psychotic disorders.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes like tyrosinase, indicating that this compound may also exhibit enzyme modulation properties that could be beneficial in various therapeutic contexts .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been linked to its potential use in treating conditions such as:

  • Anxiety Disorders : Preliminary studies suggest that compounds with similar structures can reduce anxiety-like behaviors in animal models.
  • Depression : The modulation of serotonin levels through receptor interactions makes it a candidate for antidepressant development.
  • Schizophrenia : Its ability to influence dopaminergic pathways positions it as a potential treatment for psychotic symptoms.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of related piperazine derivatives, providing insights into the potential effects of this compound:

  • Tyrosinase Inhibition : A study evaluated similar piperazine-based compounds as competitive inhibitors of tyrosinase, demonstrating significant antimelanogenic effects without cytotoxicity. The most effective compound showed an IC50 value of 0.18 μM, suggesting that structural modifications could enhance efficacy .
  • Behavioral Studies : Research on related piperazine derivatives has indicated their effectiveness in reducing anxiety-like behaviors in rodent models. These findings support the hypothesis that this compound may possess similar anxiolytic properties.

Comparison with Similar Compounds

A comparative analysis of piperazine derivatives highlights the distinctive features and potential advantages of this compound:

Compound NameMolecular FormulaKey Features
1-(3-Fluorophenyl)-4-(3-methylbenzyl)piperazineC18H21F2N2Similar structure; differing substituent positions
1-(2-Fluorobenzoyl)-4-(3-methylphenyl)piperazineC18H20F2N2ODifferent fluorinated aromatic substituent; varied pharmacological profile
1-(3-Methylphenyl)-4-(3-fluorobenzoyl)piperazineC18H20F2N2OVariation in substituent types; distinct receptor interactions

The specific combination of functional groups in this compound may enhance its binding affinity and selectivity towards certain biological targets compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine?

  • Methodology : The synthesis typically involves a two-step approach:

Sulfonylation : React 4-(4-methylbenzyl)piperazine with 4-fluorophenylsulfonyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIEA) to facilitate nucleophilic substitution.

Purification : Isolate the product via flash chromatography or crystallization (e.g., with diethyl ether).

  • Key Conditions : Maintain anhydrous conditions and stoichiometric control to minimize byproducts. Similar protocols for [4-(4-fluorobenzyl)piperazine derivatives achieved yields of 50–92% depending on substituents .
  • Example Table :
StepReagents/ConditionsYield RangeReference
Sulfonylation4-Fluorophenylsulfonyl chloride, DIEA, DCM50–70% (estimated)
PurificationFlash chromatography (silica gel)>95% purity

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodology :
  • 1H/13C NMR : Confirm substituent integration and coupling patterns. For example, the 4-fluorophenyl group shows aromatic protons as a doublet (δ ~7.2–7.4 ppm), while the piperazine ring protons appear as multiplets (δ ~2.4–3.8 ppm) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N percentages .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 403.1).
    • Table : Representative NMR Data for Analogous Compounds :
Substituentδ (1H NMR, CDCl3)Integration
4-Fluorophenyl7.32 (m, 2H), 7.00 (m, 2H)4H
Piperazine CH23.22–3.82 (m)8H

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodology :
  • Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based phosphorylation assays. The 4-fluorobenzyl fragment has shown inhibitory activity in similar compounds .
  • Antimicrobial Screening : Use Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains via broth microdilution (MIC determination). Piperazine derivatives often exhibit moderate activity .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

  • Methodology :
  • SAR Studies :
  • Vary the sulfonyl group (e.g., replace 4-fluorophenyl with nitro or methoxy groups) to assess kinase selectivity.
  • Modify the 4-methylbenzyl group (e.g., introduce halogens or electron-withdrawing groups) to enhance binding affinity.
  • Example : Replacing the sulfonyl group with a carbonyl in analogous compounds reduced kinase inhibition by 30%, highlighting the sulfonyl group’s role in target engagement .

Q. How can molecular docking and dynamics simulations elucidate mechanism of action?

  • Methodology :
  • Docking : Use crystal structures of tyrosine kinases (PDB: 1M17 for EGFR) to predict binding poses. The sulfonyl group often forms hydrogen bonds with kinase hinge regions .
  • MD Simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA).
    • Key Finding : In silico studies of similar sulfonamides showed strong correlation (R² = 0.85) between computed binding affinity and experimental IC50 values .

Q. How can contradictions in reported biological activities be resolved?

  • Methodology :
  • Assay Standardization : Compare results under consistent conditions (e.g., ATP concentration in kinase assays).
  • Conformational Analysis : Use X-ray crystallography (as in ) to identify active vs. inactive conformations. For example, a dihedral angle >40° between aryl rings reduced activity in analogous compounds .
  • Purity Verification : Re-evaluate conflicting samples via HPLC-MS to rule out impurities (>99% purity required for reproducible results) .

Q. What strategies optimize pharmacokinetic properties like metabolic stability?

  • Methodology :
  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) to measure half-life (t1/2). Introduce electron-donating groups (e.g., methyl) on the benzyl moiety to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (fu). Hydrophobic substituents often increase plasma binding, reducing bioavailability .

Data Contradiction Analysis Example

  • Issue : Discrepancy in antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL in two studies).
  • Resolution :
    • Factor 1 : Variations in bacterial strain virulence (e.g., ATCC vs. clinical isolates).
    • Factor 2 : Compound purity (95% vs. 99%) impacts efficacy .
    • Solution : Re-test under CLSI guidelines with standardized strains and purity controls .

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